(+)-cis-alpha-Irone
Overview
Description
(+)-cis-alpha-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their distinctive violet-like fragrance. This compound is found in the essential oils of certain plants, particularly in the rhizomes of the iris plant. Due to its pleasant aroma, this compound is widely used in the fragrance industry and has also attracted interest in scientific research for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-alpha-Irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a precursor such as citral or ionone. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the cis-isomer.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of essential oils from the rhizomes of iris plants. The extracted oils are then subjected to fractional distillation to isolate the desired compound. Advances in biotechnology have also led to the development of microbial fermentation methods, where genetically engineered microorganisms are used to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-alpha-Irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products
Oxidation: Irone oxides.
Reduction: Dihydroirone.
Substitution: Various substituted irones depending on the reagents used.
Scientific Research Applications
(+)-cis-alpha-Irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of cyclization reactions and the behavior of aromatic compounds.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including its use in aromatherapy for stress relief and mood enhancement.
Industry: Beyond its use in fragrances, this compound is also being studied for its potential in developing new materials with unique olfactory properties.
Mechanism of Action
The mechanism by which (+)-cis-alpha-Irone exerts its effects is primarily through its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic violet-like aroma. Additionally, its antimicrobial and antioxidant activities are believed to be due to its ability to interact with microbial cell membranes and neutralize free radicals, respectively.
Comparison with Similar Compounds
(+)-cis-alpha-Irone is unique among irones due to its specific cis-configuration, which imparts distinct olfactory properties. Similar compounds include:
(+)-trans-alpha-Irone: Has a different spatial arrangement, leading to a slightly different scent profile.
(+)-beta-Irone: Another isomer with variations in the position of the double bond, affecting its fragrance.
(+)-gamma-Irone: Differing in the ring structure, contributing to a unique aroma.
Compared to these similar compounds, this compound is particularly valued for its strong and pleasant violet-like fragrance, making it a preferred choice in the fragrance industry.
Properties
CAS No. |
35124-13-1 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1S,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13+/m1/s1 |
InChI Key |
JZQOJFLIJNRDHK-UZPJXDOOSA-N |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Isomeric SMILES |
C[C@@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
density |
0.932-0.939 |
Key on ui other cas no. |
79-69-6 1335-94-0 |
physical_description |
colourless to pale yellow liquid |
Pictograms |
Environmental Hazard |
solubility |
1 ml in 4 ml 70% alcohol (in ethanol) |
Synonyms |
alpha-irone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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